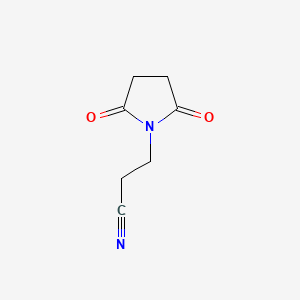
Succinimidopropionitrile
Description
Succinimidopropionitrile is a nitrile-containing organic compound characterized by a succinimide (a five-membered cyclic imide) moiety linked to a propionitrile group. Its molecular structure (C₆H₆N₂O₂) confers unique reactivity, particularly in nucleophilic addition and crosslinking reactions. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and polymer crosslinkers due to its ability to form stable covalent bonds with thiols and amines under mild conditions . Its melting point ranges between 85–90°C, and it exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile.
Propriétés
Numéro CAS |
81416-12-8 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-3,5H2 |
Clé InChI |
SCMNSYGQBBFQOM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CCC#N |
SMILES canonique |
C1CC(=O)N(C1=O)CCC#N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidopropionitrile typically involves the reaction of succinimide with acrylonitrile. The process can be carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the reaction. The reaction proceeds through a nucleophilic addition mechanism, where the nitrile group is introduced to the pyrrolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of solvents like toluene can enhance the reaction efficiency and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Succinimidopropionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Succinimidopropionitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Succinimidopropionitrile involves its interaction with various molecular targets. In biological systems, it can inhibit calcium channels, which play a crucial role in neurotransmission and muscle contraction. This inhibition can lead to anticonvulsant and analgesic effects . The compound’s ability to form stable complexes with proteins also makes it valuable in studying protein-protein interactions.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Maleimidopropionitrile
- Structure : Maleimidopropionitrile replaces the succinimide ring with a maleimide (unsaturated imide) group.
- Reactivity : Maleimidopropionitrile undergoes faster thiol-Michael addition due to the electron-deficient maleimide ring, enabling rapid conjugation in bioconjugation applications. However, it is less stable in aqueous environments compared to succinimidopropionitrile, which resists hydrolysis better owing to its saturated ring .
- Applications : Preferred in antibody-drug conjugates (ADCs), whereas this compound is favored in polymer chemistry for its hydrolytic stability.
Glutarimidopropionitrile
- Structure : Features a six-membered glutarimide ring instead of succinimide.
- Reactivity : The larger ring size reduces ring strain, decreasing reactivity in cycloaddition reactions. This compound’s five-membered ring provides optimal balance between stability and reactivity.
- Thermal Stability : Glutarimidopropionitrile degrades at higher temperatures (~120°C), while this compound remains stable up to 150°C, making it suitable for high-temperature polymerization processes.
Acrylonitrile Derivatives (e.g., Acrylonitrile Copolymers)
- Functionality : Unlike this compound, acrylonitrile lacks the imide group, limiting its utility in step-growth polymerization.
- Toxicity : Acrylonitrile derivatives are more toxic (LD₅₀: 80 mg/kg in rats) compared to this compound (LD₅₀: 250 mg/kg), as the imide group mitigates metabolic release of cyanide .
Comparative Data Table
| Property | This compound | Maleimidopropionitrile | Glutarimidopropionitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 138.12 | 136.11 | 152.15 |
| Solubility in DMF | High | High | Moderate |
| Hydrolytic Stability | Excellent | Poor | Good |
| Thiol Reactivity (k, M⁻¹s⁻¹) | 0.8 | 2.5 | 0.3 |
| Thermal Decomposition (°C) | 150 | 100 | 120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


